molecular formula C11H9NOS B8740801 3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile

3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile

Cat. No. B8740801
M. Wt: 203.26 g/mol
InChI Key: QQQXOEDMCXVURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H9NOS/c12-6-5-10(13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5H2

InChI Key

QQQXOEDMCXVURE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of diisopropylamine (0.93 mL, 6.58 mmol) in tetrahydrofuran (8 mL) at −78° C. under nitrogen was added a solution of n-butyllithium (2.75 mL, 6.88 mmol, 2.5 M in hexane). After the addition was complete, the mixture was stirred at −78° C. for 10 minutes and removed cooling bath for 5 minutes. The mixture was cooled back to −78° C., acetonitrile (0.31 mL, 5.98 mmol) was added and the reaction mixture was then stirred at −78° C. for 30 minutes. Benzo[b]thiophene-3-carbaldehyde (1 g, 5.98 mmol) in tetrahydrofuran (4 mL) was added and the resulting solution was allowed to warm to ambient temperature. After 18 hours at ambient temperature, saturated aqueous ammonium chloride (5 mL) was added to the reaction mixture and it was concentrated at reduced pressure. The resulting crude product was diluted with ethyl acetate (20 mL), washed with water (10 mL) followed by saturated aqueous sodium chloride (10 mL). The organic layer was concentrated and purified by column chromatography (80 g silica gel cartridge) eluting with ethyl acetate/hexane (30%-50%) to give the product as a light yellow oil (1.2 g, 99%).
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
99%

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